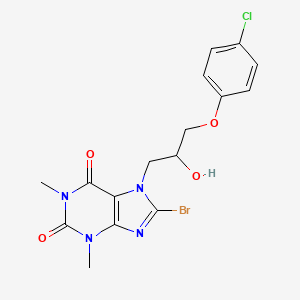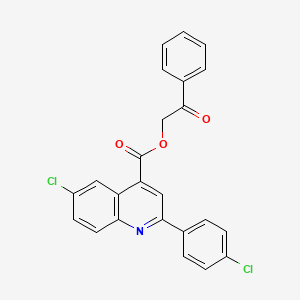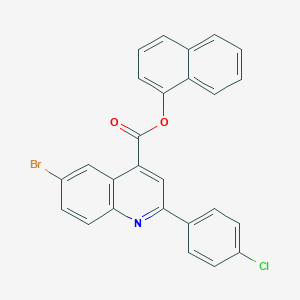![molecular formula C16H10ClN5O B12035372 (3E)-3-[(2E)-(4-chlorophthalazin-1(2H)-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12035372.png)
(3E)-3-[(2E)-(4-chlorophthalazin-1(2H)-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-INDOLE-2,3-DIONE 3-((4-CHLORO-1-PHTHALAZINYL)HYDRAZONE) is a complex organic compound with the molecular formula C16H10ClN5O and a molecular weight of 323.744 g/mol . This compound is part of the indole family, which is known for its significant biological and pharmacological properties . The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a valuable target for synthetic chemists .
Vorbereitungsmethoden
The synthesis of 1H-INDOLE-2,3-DIONE 3-((4-CHLORO-1-PHTHALAZINYL)HYDRAZONE) typically involves the reaction of isatin (1H-indole-2,3-dione) with 4-chloro-1-phthalazinyl hydrazine . The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the hydrazone linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
1H-INDOLE-2,3-DIONE 3-((4-CHLORO-1-PHTHALAZINYL)HYDRAZONE) undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol, methanol, or dichloromethane . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted indole derivatives .
Wissenschaftliche Forschungsanwendungen
1H-INDOLE-2,3-DIONE 3-((4-CHLORO-1-PHTHALAZINYL)HYDRAZONE) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-INDOLE-2,3-DIONE 3-((4-CHLORO-1-PHTHALAZINYL)HYDRAZONE) involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
Vergleich Mit ähnlichen Verbindungen
1H-INDOLE-2,3-DIONE 3-((4-CHLORO-1-PHTHALAZINYL)HYDRAZONE) can be compared with other similar compounds, such as:
Isatin (1H-indole-2,3-dione): A precursor in the synthesis of the compound, known for its diverse biological activities.
Indole-3-carbaldehyde: Another indole derivative with significant biological and pharmacological properties.
Phthalazinone derivatives: Compounds with similar structural features and potential biological activities.
The uniqueness of 1H-INDOLE-2,3-DIONE 3-((4-CHLORO-1-PHTHALAZINYL)HYDRAZONE) lies in its specific combination of the indole and phthalazinyl moieties, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C16H10ClN5O |
|---|---|
Molekulargewicht |
323.73 g/mol |
IUPAC-Name |
3-[(4-chlorophthalazin-1-yl)diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C16H10ClN5O/c17-14-9-5-1-2-6-10(9)15(22-20-14)21-19-13-11-7-3-4-8-12(11)18-16(13)23/h1-8,18,23H |
InChI-Schlüssel |
RXNGUUVLWVHVRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)N=NC3=C(NC4=CC=CC=C43)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12035296.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile](/img/structure/B12035298.png)
![3-Ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12035299.png)
![2-(4-Butoxyphenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12035305.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12035316.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12035347.png)
![1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12035348.png)





